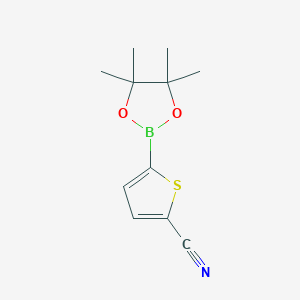![molecular formula C14H17N3S B1419360 1-[(4-苯基-1,3-噻唑-2-基)甲基]哌嗪 CAS No. 1040631-43-3](/img/structure/B1419360.png)
1-[(4-苯基-1,3-噻唑-2-基)甲基]哌嗪
描述
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine is a useful research compound. Its molecular formula is C14H17N3S and its molecular weight is 259.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
与“1-[(4-苯基-1,3-噻唑-2-基)甲基]哌嗪”类似的化合物已被研究用于其抗菌特性。 例如,噻唑类化合物的衍生物在对抗各种细菌和真菌感染方面显示出希望 .
癌症研究
噻唑衍生物已被探索其潜在的抗肿瘤和细胞毒活性。 研究表明某些噻唑化合物对包括前列腺癌在内的人类肿瘤细胞系表现出强效作用 .
抗氧化特性
研究表明噻唑衍生物可能具有显著的抗氧化特性。 这通过它们清除自由基和抵抗氧化应激的能力来衡量 .
酶抑制
噻唑化合物已被用于酶抑制剂的设计。 这些抑制剂可以通过靶向参与疾病途径的特定酶在疾病治疗中发挥至关重要的作用 .
药物设计与合成
噻唑的结构基序通常被纳入新药的设计和合成,因为它具有多功能性,并且可以赋予分子多种生物活性 .
生物探针
作用机制
Target of Action
Compounds with similar structures have been found to exhibit antifungal activities .
Mode of Action
It’s worth noting that similar compounds have been found to induce oxidative damage in candida albicans . This suggests that the compound may interact with its targets to increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage .
Biochemical Pathways
Similar compounds have been found to elevate the expression of genes related to anti-oxidative stress response, including cap1, cta1, trr1, and sods . This suggests that the compound may affect pathways related to oxidative stress response.
Pharmacokinetics
It’s worth noting that thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to induce considerable dna damage, which plays a critical role in antifungal-induced cellular death . This suggests that the compound may have similar effects.
Action Environment
It’s worth noting that the compound’s structure includes a thiazole ring, which is planar and characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s stability and reactivity under different environmental conditions.
生化分析
Biochemical Properties
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups . Additionally, the piperazine moiety can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and activity . These interactions can modulate enzyme activity, protein-protein interactions, and signal transduction pathways.
Cellular Effects
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This can impact pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival . Additionally, 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine can affect gene expression by interacting with transcription factors and epigenetic modifiers, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes . This inhibition can affect metabolic pathways and cellular processes. The piperazine moiety can interact with receptors and ion channels, modulating their activity and influencing cellular signaling . Additionally, the compound can induce changes in gene expression by interacting with DNA and histone proteins, leading to alterations in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that prolonged exposure to 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine can lead to adaptive cellular responses, such as upregulation of detoxification enzymes and stress response pathways . These changes can influence the compound’s efficacy and toxicity in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antimicrobial and antitumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels . Additionally, the compound can affect the activity of key metabolic enzymes, such as glycolytic and tricarboxylic acid cycle enzymes, altering cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and organelles, influencing its localization and accumulation . The distribution of the compound within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . In the nucleus, it can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it can affect mitochondrial function and energy production . The subcellular localization of the compound is crucial for its biochemical and pharmacological effects.
属性
IUPAC Name |
4-phenyl-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-4-12(5-3-1)13-11-18-14(16-13)10-17-8-6-15-7-9-17/h1-5,11,15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWGCAPAMGVUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


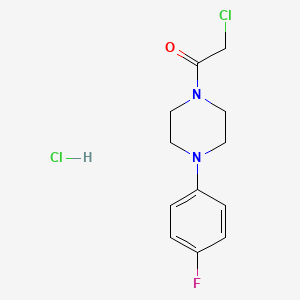
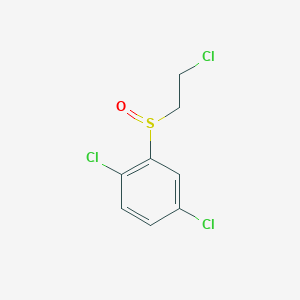
![3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B1419284.png)

![Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B1419286.png)

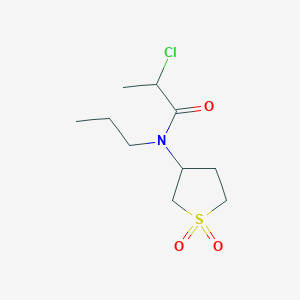
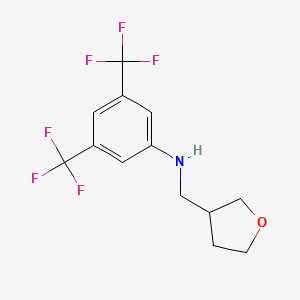
![4-[1-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B1419290.png)

![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride](/img/structure/B1419293.png)
![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)
